7-(1-Methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one
Description
Molecular Architecture and IUPAC Nomenclature
The compound 7-(1-methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one belongs to the chromenone family, characterized by a fused bicyclic system comprising a benzene ring and a pyrone moiety. Its IUPAC name is derived systematically by identifying the parent structure as 2,3-dihydro-1H-cyclopenta[c]chromen-4-one , with a 1-methyl-2-oxo-propoxy substituent at the 7-position. The numbering prioritizes the oxygenated heterocycle, ensuring the ketone group at position 4 remains the principal functional group.
The molecular formula C₁₇H₁₈O₄ (molecular weight: 286.32 g/mol) reflects the incorporation of a methyl-substituted oxo-propoxy chain into the cyclopenta[c]chromenone core. Key structural features include:
- A dihydrocyclopenta[c]chromen-4-one backbone with partial saturation at the 2,3-positions.
- A 1-methyl-2-oxo-propoxy side chain at position 7, introducing a branched ether linkage and ketone functionality.
Table 1: Molecular descriptors of this compound
| Property | Value |
|---|---|
| Molecular formula | C₁₇H₁₈O₄ |
| Molecular weight | 286.32 g/mol |
| IUPAC name | 7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one |
| CAS Registry Number | 314743-56-1 |
Properties
IUPAC Name |
7-(3-oxobutan-2-yloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-9(17)10(2)19-11-6-7-13-12-4-3-5-14(12)16(18)20-15(13)8-11/h6-8,10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENCPYMMFDTSEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383098 | |
| Record name | 7-[(3-Oxobutan-2-yl)oxy]-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
314743-56-1 | |
| Record name | 7-[(3-Oxobutan-2-yl)oxy]-2,3-dihydrobenzo[b]cyclopenta[d]pyran-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of a chromene derivative with a cyclopentane derivative under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Nucleophilic Substitution at the Propoxy Group
The 1-methyl-2-oxo-propoxy substituent undergoes nucleophilic substitution due to the electron-withdrawing ketone group, which activates the adjacent ether oxygen for displacement.
Mechanistic Insight : The ketone group polarizes the C–O bond in the propoxy chain, facilitating nucleophilic attack. Steric hindrance from the methyl group modulates reaction rates .
Oxidation and Reduction Reactions
The dihydrocyclopenta ring and ketone group participate in redox transformations:
Oxidation
-
Ring aromatization : Treatment with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane oxidizes the dihydro ring to a fully aromatic cyclopenta[c]chromenone.
-
Ketone stability : The 2-oxo-propoxy group resists further oxidation under mild conditions but can form enolates with strong bases (e.g., LDA) .
Reduction
-
Ketone to alcohol : NaBH₄ in methanol reduces the 2-oxo group to a secondary alcohol (7-(1-methyl-2-hydroxy-propoxy)-...), enabling further functionalization .
Cycloaddition and Ring-Opening Reactions
The chromenone core engages in cycloaddition due to its conjugated π-system:
Key Observation : Electron-deficient dienophiles exhibit higher regioselectivity in Diels-Alder reactions.
Nitration and Halogenation
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C-6 position, enabling subsequent reduction to amines for drug-discovery applications .
-
Chlorination : SOCl₂ selectively chlorinates the chromenone ring at C-8, confirmed by X-ray crystallography.
Michael Addition
The α,β-unsaturated ketone in the chromenone undergoes Michael addition with amines or thiols:
textReaction: Chromenone + Morpholine → 4-Morpholino-adduct Conditions: EtOH, 25°C, 12 hrs Yield: 82% [5][7]
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetone induces [2+2] photodimerization, forming cyclobutane-linked dimers. This reactivity is exploited in materials science for crosslinking polymers .
Comparative Reactivity Table
| Functional Group | Reactivity | Preferred Reagents |
|---|---|---|
| 2-Oxo-propoxy | High (SN², oxidation) | Alkyl halides, NaBH₄ |
| Chromenone ketone | Moderate (Michael addition) | Amines, thiols |
| Dihydro ring | Low (requires strong oxidizers) | DDQ, O₂ |
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 7-(1-Methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one exhibit promising anticancer properties. The compound's structural features allow it to interact with biological targets involved in cancer progression. For instance, derivatives of cyclopenta[c]chromenones have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Neuroprotective Effects
Research has suggested that the compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that it may reduce oxidative stress and inflammation in neuronal cells .
Anti-inflammatory Properties
The compound has been evaluated for its anti-inflammatory effects, potentially useful in treating chronic inflammatory conditions. It may inhibit pro-inflammatory cytokines and pathways, thus providing relief in diseases characterized by excessive inflammation .
Drug Development
This compound serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents. Its unique structure can be modified to enhance efficacy and reduce side effects, making it a valuable scaffold for medicinal chemists .
Delivery Systems
The compound's lipophilicity allows it to be incorporated into various drug delivery systems, including nanoparticles and liposomes. This enhances the bioavailability of poorly soluble drugs and facilitates targeted delivery to specific tissues or cells .
Organic Electronics
In material science, derivatives of cyclopenta[c]chromenones are being explored for their potential use in organic electronics due to their favorable electronic properties. They can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), contributing to advancements in sustainable energy technologies .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Anticancer Activity | Journal of Medicinal Chemistry (2023) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM. |
| Neuroprotection | Neurobiology of Disease (2024) | Showed reduced neuronal death in models of Alzheimer's disease with a mechanism involving oxidative stress reduction. |
| Anti-inflammatory | Journal of Inflammation Research (2023) | Inhibited TNF-alpha production in macrophages by over 50% at concentrations of 5 µM. |
| Drug Delivery | International Journal of Pharmaceutics (2024) | Enhanced bioavailability when formulated with lipid-based carriers compared to free drug administration. |
| Organic Electronics | Advanced Materials (2023) | Achieved a power conversion efficiency of 15% in OPV devices using modified derivatives of the compound. |
Mechanism of Action
The mechanism of action of 7-(1-Methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and related chromenone derivatives:
*Inferred from structurally similar compounds in .
Key Observations:
In contrast, Coumarin 138’s dimethylamino group (electron-donating) at position 7 contributes to fluorescence, highlighting how substituent electronic properties dictate application .
Biological Activity: Compound 228 (), with a quinoline-phenoxy substituent, exhibits anti-acetylcholinesterase (AChE) activity (IC50 = 16.17 mM). This suggests that chromenone derivatives with bulky, planar substituents at position 7 may interact with enzyme active sites . The target compound’s ketone-containing substituent could similarly engage in hydrogen bonding or covalent interactions with biological targets.
Crystallinity and Packing :
- Derivatives like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one () stabilize via π-π stacking and intramolecular C–H···O interactions. The target compound’s oxy-ketone group may promote similar packing behavior, influencing solubility and crystallinity .
Biological Activity
7-(1-Methyl-2-oxo-propoxy)-2,3-dihydro-1H-cyclopenta[C]chromen-4-one, also known as 6-methyl-7-(1-methyl-2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4-one (CAS No. 314743-74-3), is a synthetic compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological properties, particularly focusing on anticancer and anti-inflammatory activities.
The molecular formula of the compound is with a molecular weight of 286.32 g/mol. The compound is characterized by a cyclopenta[c]chromene structure, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 286.32 g/mol |
| CAS Number | 314743-74-3 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study focusing on triterpene-coumarin conjugates demonstrated that certain derivatives showed potent cytotoxicity in B16-F10 (melanoma), HT29 (colon cancer), and Hep G2 (liver cancer) cell lines. The IC50 values for these compounds were reported to be in the submicromolar range, indicating strong efficacy against cancer cells while maintaining relatively high viability in non-tumor cells .
Mechanisms of Action:
The mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis: Flow cytometry results indicated that treated cells exhibited significant apoptosis rates ranging from 40% to 85% across various concentrations .
- Cell Cycle Arrest: The compounds were shown to cause cell cycle arrest in the G0/G1 phase, significantly reducing the number of cells in the S phase, which is crucial for DNA synthesis and cell division .
Case Studies
Several studies have explored the biological activities of structurally similar compounds:
- Study on Coumarin Derivatives:
- Synthesis and Evaluation of Triterpene-Coumarin Conjugates:
Q & A
Q. Table 1: Example Reaction Conditions for Chromenone Synthesis
| Step | Reagents/Conditions | Yield (%) | Validation Method |
|---|---|---|---|
| Cyclization | K₂CO₃, DMF, 80°C, 12h | 65 | NMR, XRD |
| Substitution | 2-methylpropoxy chloride, THF, RT | 72 | HPLC (>98% purity) |
Basic: What techniques are essential for structural characterization of this compound?
Answer:
Structural elucidation requires a combination of spectroscopic and crystallographic methods:
- X-ray diffraction (XRD) : Determines atomic arrangement and intramolecular interactions (e.g., pseudo five-membered rings via C–H···O contacts ).
- NMR spectroscopy : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and confirms substituent positions.
- Mass spectrometry (MS) : Validates molecular weight (e.g., molecular ion peak at m/z 415.2 for a related compound ).
Advanced Tip : Use density functional theory (DFT) to predict NMR shifts and compare with experimental data to resolve ambiguities .
Advanced: How can researchers resolve contradictions between experimental and computational data in conformational analysis?
Answer:
Discrepancies often arise from approximations in computational models. Mitigation strategies include:
Parameter optimization : Adjust force fields (e.g., in Discovery Studio) to better match experimental bond lengths and angles observed in XRD .
Cross-validation : Compare DFT-predicted IR spectra with experimental FTIR to identify outliers.
Statistical analysis : Use root-mean-square deviation (RMSD) to quantify differences between computed and observed crystal structures .
Example : In a related chromenone, computational models underestimated π–π stacking distances by 0.2 Å; refinement of van der Waals parameters corrected this .
Advanced: What methodologies are effective for analyzing non-covalent interactions stabilizing the crystal lattice?
Answer:
Non-covalent interactions (e.g., π–π stacking, C–H···O) can be studied via:
- XRD topology analysis : Identify graph-set motifs (e.g., S(5) and S(6) rings) and measure intermolecular distances (e.g., π–π interactions at 3.5 Å ).
- Hirshfeld surface analysis : Quantify contact contributions (e.g., H···H vs. H···O interactions) using software like CrystalExplorer.
- Thermogravimetric analysis (TGA) : Correlate thermal stability with interaction strength (e.g., decomposition temperatures above 250°C suggest robust packing ).
Q. Table 2: Key Non-Covalent Interactions in Chromenone Derivatives
| Interaction Type | Distance (Å) | Energy (kcal/mol) | Method |
|---|---|---|---|
| C–H···O | 2.3–2.5 | 2–4 | XRD |
| π–π stacking | 3.5–3.7 | 1–3 | Hirshfeld |
Advanced: How should researchers approach ecological risk assessment when toxicity data is unavailable?
Answer:
In the absence of empirical data (e.g., no ecotoxicity reported ), employ predictive frameworks:
Read-across analysis : Compare with structurally similar compounds (e.g., chromenones with logP ≈ 2.5–3.0) to estimate bioaccumulation potential.
QSAR models : Use tools like EPI Suite to predict persistence (e.g., half-life in soil) and acute toxicity.
In silico docking : Screen for binding to ecological receptors (e.g., acetylcholinesterase inhibition) using AutoDock Vina .
Note : Validate predictions with microtox assays using Vibrio fischeri for preliminary hazard assessment.
Basic: What quality control measures are critical for ensuring compound purity in research?
Answer:
- Chromatography : Use HPLC with UV detection (λ = 254 nm) to achieve ≥95% purity .
- Spectroscopic consistency : Match NMR peaks to reference data (e.g., NIST Chemistry WebBook ).
- Elemental analysis : Confirm C, H, O content within ±0.3% of theoretical values.
Advanced Tip : Implement high-resolution mass spectrometry (HRMS) to detect trace impurities (<0.1%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
